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Compound Focus: Tilbroquinol

CAS No.: 7175-09-9

Cat. No.: S545364

Tilbroquinol Background and Toxicity Profile

The table below summarizes the key information available on Tilbroquinol.

Property Description

Generic Name Tilbroquinol [1]

Chemical C10HsBrNO [1]

Formula

Drug Class Haloquinoline (a class of organic compounds containing a quinoline moiety

substituted by a halogen atom) [1]

Historical Treatment of intestinal amoebiasis [1]

Indication

Current Status Approved in Morocco; withdrawn from markets in France and Saudi Arabia [1]
Primary Safety Hepatotoxicity (liver toxicity); the risk of this adverse effect was deemed to
Concern outweigh the drug's benefits, leading to its withdrawal in some countries [1]
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Proposed Research Avenue: Metabolite Synthesis and
Analysis

A primary challenge in drug development is the formation of toxic metabolites. A 2025 study describes a
novel chemical method to mimic the action of Aldehyde Oxidase (AO), an enzyme that can create oxidative

metabolites for which there is often no pre-existing resistance [2].

This method provides a general synthetic approach to access AO metabolites on a preparative scale,
which is crucial for toxicity studies [2]. The workflow involves a two-step sequence of N-oxidation

followed by a Reissert-Henze-type reaction [2]. The diagram below illustrates this core concept.
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Conceptual Workflow for Accessing AO-like Metabolites
4
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This synthetic approach allows researchers to generate potential oxidative metabolites of Tilbroquinol in

vitro for direct testing. Key advantages of this method include [2]:

e Orthogonal Reactivity: It mimics nucleophilic oxidation (like AO) rather than the electrophilic
oxidation of Cytochrome P450 enzymes, allowing access to different metabolites.

e Preparative Scale: It can produce metabolites in quantities sufficient for full toxicological and
pharmacokinetic studies, not just analytical detection.
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e Broad Applicability: The method is effective on a range of azaheteroaromatic structures, including
hydroxyquinolines like Tilbroquinol.

Frequently Asked Questions

Why is Tilbroquinol considered high-risk in drug development? Tilbroquinol is a haloquinoline
derivative that was withdrawn from several markets because its potential for causing liver damage
(hepatotoxicity) was judged to be greater than its clinical benefit for treating intestinal amoebiasis [1]. This

class of compounds can be metabolized into reactive species.

How can the cited synthetic method help reduce Tilbroquinel's toxicity? While it does not directly
reduce the toxicity of the drug itself, this chemical method provides a tool to synthesize and isolate the
specific metabolites that may be responsible for the toxicity [2]. By studying these metabolites, researchers

can:

¢ |dentify which metabolic pathway causes the damage.
¢ Design new drug analogs that avoid this metabolic pathway.
¢ Test the safety of new analogs more effectively early in development.

Key Considerations for Your Research

¢ Focus on Metabolites: The hepatotoxicity is likely linked to one or more metabolites formed in the
body. Your experimental models should be designed to identify and characterize these metabolites.

¢ Utilize Modern Tools: Leverage modern synthetic chemistry techniques, as described, to create
metabolite standards. Combining this with in silico (computer-based) toxicity prediction and fragment-
based drug design could be a powerful strategy for developing safer derivatives [3].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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